molecular formula C11H18N2 B13275750 6-methyl-N-(3-methylbutan-2-yl)pyridin-3-amine

6-methyl-N-(3-methylbutan-2-yl)pyridin-3-amine

Cat. No.: B13275750
M. Wt: 178.27 g/mol
InChI Key: ITIPRLOCRAWJJD-UHFFFAOYSA-N
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Description

6-methyl-N-(3-methylbutan-2-yl)pyridin-3-amine is an organic compound with the molecular formula C11H18N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its unique structure, which includes a pyridine ring substituted with a methyl group and an amine group attached to a branched alkyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-(3-methylbutan-2-yl)pyridin-3-amine typically involves the alkylation of 6-methylpyridin-3-amine with 3-methylbutan-2-yl halide. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions usually include a solvent like dimethylformamide or tetrahydrofuran and are conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-methyl-N-(3-methylbutan-2-yl)pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually carried out in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as alkyl halides, acyl chlorides; reactions are performed in the presence of bases like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives with reduced functional groups.

    Substitution: Substituted pyridine derivatives with different nucleophiles replacing the amine group.

Scientific Research Applications

6-methyl-N-(3-methylbutan-2-yl)pyridin-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Industry: It is utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-methyl-N-(3-methylbutan-2-yl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylpentan-2-yl)pyridin-3-amine
  • N-(3-methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine

Uniqueness

6-methyl-N-(3-methylbutan-2-yl)pyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring and the presence of a branched alkyl chain. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

6-methyl-N-(3-methylbutan-2-yl)pyridin-3-amine

InChI

InChI=1S/C11H18N2/c1-8(2)10(4)13-11-6-5-9(3)12-7-11/h5-8,10,13H,1-4H3

InChI Key

ITIPRLOCRAWJJD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)NC(C)C(C)C

Origin of Product

United States

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